molecular formula C12H15NO2 B13404955 N-Acetyl-N-(phenylmethyl)-propanamide

N-Acetyl-N-(phenylmethyl)-propanamide

Cat. No.: B13404955
M. Wt: 205.25 g/mol
InChI Key: LHTODEBNMSXSFU-UHFFFAOYSA-N
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Description

N-Acetyl-N-(phenylmethyl)-propanamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of propanamide, where the nitrogen atom is bonded to an acetyl group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(phenylmethyl)-propanamide typically involves the acetylation of N-(phenylmethyl)propanamide. One common method is the reaction of N-(phenylmethyl)propanamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. Catalysts such as acetic acid can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(phenylmethyl)-propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-Acetyl-N-(phenylmethyl)-propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-N-(phenylmethyl)-propanamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. This modification can alter the activity, stability, and function of the target molecules. The phenylmethyl group provides hydrophobic interactions, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-N-(phenylmethyl)glycinamide
  • N-Acetyl-N-(phenylmethyl)alaninamide
  • N-Acetyl-N-(phenylmethyl)valinamide
  • N-Acetyl-N-(phenylmethyl)leucinamide

Uniqueness

N-Acetyl-N-(phenylmethyl)-propanamide is unique due to its specific structural configuration, which provides distinct chemical and biological properties. The presence of both acetyl and phenylmethyl groups allows for versatile interactions in chemical reactions and biological systems .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-acetyl-N-benzylpropanamide

InChI

InChI=1S/C12H15NO2/c1-3-12(15)13(10(2)14)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3

InChI Key

LHTODEBNMSXSFU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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